2-(3-Chloro-4-fluoropyridin-2-YL)ethanamine
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Overview
Description
2-(3-Chloro-4-fluoropyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
The synthesis of 2-(3-Chloro-4-fluoropyridin-2-YL)ethanamine typically involves the reaction of 3-chloro-4-fluoropyridine with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification and quality control to ensure the consistency of the final product .
Chemical Reactions Analysis
2-(3-Chloro-4-fluoropyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-(3-methoxy-4-fluoropyridin-2-YL)ethanamine .
Scientific Research Applications
2-(3-Chloro-4-fluoropyridin-2-YL)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(3-Chloro-4-fluoropyridin-2-YL)ethanamine can be compared with other similar compounds, such as:
2-(3-Chloro-2-fluoropyridin-4-YL)ethanamine: This compound has a similar structure but with the fluorine atom in a different position.
2-(3-Chloro-5-fluoropyridin-2-YL)ethanamine: This compound also has a similar structure but with the fluorine atom in yet another position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H8ClFN2 |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-(3-chloro-4-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-7-5(9)2-4-11-6(7)1-3-10/h2,4H,1,3,10H2 |
InChI Key |
VRKHETJMZOUOLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)Cl)CCN |
Origin of Product |
United States |
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